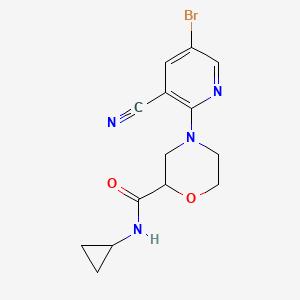
4-(5-bromo-3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-bromo-3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is a complex organic compound with a unique structure that includes a brominated pyridine ring, a cyanide group, and a morpholine carboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromo-3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide typically involves multiple steps, starting with the bromination of a pyridine derivative. The cyanide group is introduced through a nucleophilic substitution reaction. The morpholine ring is then formed through a cyclization reaction, and the carboxamide group is added via an amide coupling reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification methods such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-bromo-3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The brominated pyridine ring can be oxidized under specific conditions.
Reduction: The cyanide group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine N-oxide, while reduction of the cyanide group may produce an aminopyridine derivative.
Applications De Recherche Scientifique
4-(5-bromo-3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(5-bromo-3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets. The brominated pyridine ring and cyanide group may interact with enzymes or receptors, modulating their activity. The morpholine carboxamide moiety can enhance the compound’s binding affinity and selectivity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-methoxypyridine: A brominated pyridine derivative with similar reactivity.
N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide: A structurally related compound with different functional groups.
Uniqueness
4-(5-bromo-3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is unique due to its combination of a brominated pyridine ring, a cyanide group, and a morpholine carboxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C14H15BrN4O2 |
|---|---|
Poids moléculaire |
351.20 g/mol |
Nom IUPAC |
4-(5-bromo-3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide |
InChI |
InChI=1S/C14H15BrN4O2/c15-10-5-9(6-16)13(17-7-10)19-3-4-21-12(8-19)14(20)18-11-1-2-11/h5,7,11-12H,1-4,8H2,(H,18,20) |
Clé InChI |
NMRMHXRGDNIFPV-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(=O)C2CN(CCO2)C3=C(C=C(C=N3)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Methoxyphenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12269553.png)
![4-[6-methyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12269559.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloro-3-fluoropyridine](/img/structure/B12269563.png)
![2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]quinoxaline](/img/structure/B12269565.png)
![N-cyclopropyl-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine-2-carboxamide](/img/structure/B12269567.png)
![Methyl 4-{[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]carbamoyl}benzoate](/img/structure/B12269581.png)
![4-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinoline](/img/structure/B12269591.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,6-dimethylpyrimidine](/img/structure/B12269593.png)
![2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12269599.png)
![5-methyl-3-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene](/img/structure/B12269606.png)
![4-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12269626.png)
![N-ethyl-2-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B12269636.png)
![4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6,7-dimethoxyquinazoline](/img/structure/B12269640.png)
![1-{1-[(2,5-Dimethylphenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine](/img/structure/B12269642.png)
